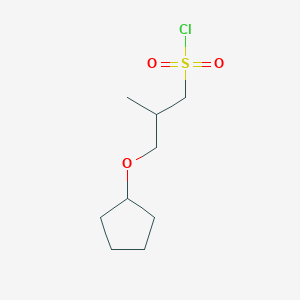

3-(Cyclopentyloxy)-2-methylpropane-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-cyclopentyloxy-2-methylpropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO3S/c1-8(7-14(10,11)12)6-13-9-4-2-3-5-9/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMROZORPJWCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1CCCC1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(Cyclopentyloxy)-2-methylpropane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₃ClO₂S

- CAS Number : 1343617-45-7

- SMILES Notation : CC(CS(=O)(=O)Cl)C(C1CCCC1)O

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. The sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing it to interact with various biological macromolecules, including proteins and nucleic acids. This interaction can lead to:

- Enzyme Inhibition : The compound can covalently modify active site residues of enzymes, inhibiting their function.

- Protein Modification : It may also alter the structure and function of proteins through post-translational modifications.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that sulfonyl chlorides can possess antimicrobial properties. The mechanism may involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of long-chain fatty acyl-CoA elongase (LCE), which is implicated in various metabolic disorders. Inhibiting LCE could help manage conditions such as obesity and diabetes by altering lipid metabolism .

Cytotoxicity

Preliminary data suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. This activity is likely due to its ability to induce apoptosis through the modification of key signaling proteins involved in cell survival .

Case Studies

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of cyclopentanol with a sulfonyl chloride precursor under acidic or basic conditions. Key steps include:

- Formation of Sulfonate Intermediate : Reacting cyclopentanol with chlorosulfonic acid.

- Chlorination : Introducing chlorine to form the final sulfonyl chloride product.

Méthodes De Préparation

General Synthetic Strategy

The preparation of 3-(Cyclopentyloxy)-2-methylpropane-1-sulfonyl chloride generally follows a two-step synthetic route:

Step 1: Synthesis of 3-(Cyclopentyloxy)-2-methylpropan-1-ol

This intermediate is prepared by etherification of 3-hydroxy-2-methylpropanol with cyclopentanol or via nucleophilic substitution involving cyclopentyl derivatives.Step 2: Conversion of the Alcohol to Sulfonyl Chloride

The key transformation involves converting the primary alcohol group to the sulfonyl chloride functionality, typically using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or sulfuryl chloride (SO₂Cl₂).

This approach is consistent with the preparation of structurally related sulfonyl chlorides, such as 3-cyclobutoxy-2-methylpropane-1-sulfonyl chloride, where the alcohol precursor is converted to the sulfonyl chloride using thionyl chloride under controlled conditions.

Detailed Preparation Method Using Thionyl Chloride

| Reagent | Role | Typical Amounts/Conditions |

|---|---|---|

| 3-(Cyclopentyloxy)-2-methylpropan-1-ol | Starting material | Stoichiometric amount |

| Thionyl chloride (SOCl₂) | Chlorinating agent | 1.1–1.5 equivalents |

| Solvent | Reaction medium | Anhydrous dichloromethane or chloroform |

| Temperature | Reaction control | 0 to 25 °C (ice bath to room temperature) |

| Base (optional) | Acid scavenger | Pyridine or triethylamine (if needed) |

- The alcohol is dissolved in anhydrous dichloromethane under an inert atmosphere (nitrogen or argon).

- The solution is cooled to 0 °C to control exothermicity.

- Thionyl chloride is added dropwise with stirring.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2–6 hours) until completion.

- The reaction progress is monitored by TLC or NMR.

- Excess thionyl chloride and solvent are removed under reduced pressure.

- The crude sulfonyl chloride is purified by distillation or column chromatography under inert conditions to prevent hydrolysis.

This method yields this compound with moderate to high purity and yields typically ranging from 60% to 85%, depending on reaction scale and purification.

Alternative Preparation Approaches

Using Sulfuryl Chloride (SO₂Cl₂):

Sulfuryl chloride can also be employed as a chlorinating agent, often in the presence of a radical initiator or under UV light, to convert the alcohol to sulfonyl chloride. This method may require careful temperature control to avoid side reactions.Direct Sulfonation Followed by Chlorination:

Another approach involves first sulfonating the alcohol to the corresponding sulfonic acid or sulfonate salt, followed by chlorination using reagents like phosphorus pentachloride or oxalyl chloride. This two-step approach can provide better control over purity but is more time-consuming.

Mechanistic Insights

The chlorination of the sulfonyl alcohol proceeds via nucleophilic attack on the electrophilic sulfur center by the hydroxyl oxygen, followed by displacement of the leaving group (e.g., chloride from thionyl chloride). Acid byproducts (HCl, SO₂) are scavenged by bases such as pyridine or triethylamine to drive the reaction forward and minimize side reactions.

Comparative Data Table: Preparation Conditions and Yields

| Preparation Method | Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct chlorination with SOCl₂ | Thionyl chloride | Dichloromethane | 0–25 °C | 2–6 hours | 65–85 | Common, efficient, moderate temp |

| Chlorination with SO₂Cl₂ | Sulfuryl chloride | Chloroform | 0–25 °C | 3–8 hours | 55–70 | Requires radical initiation |

| Two-step sulfonation + chlorination | PCl₅ or oxalyl chloride | Various | Room temperature | Multi-step | 50–75 | More complex, higher purity |

Notes on Reaction Optimization

- Temperature Control: Maintaining low temperature during reagent addition minimizes side reactions and decomposition.

- Use of Acid Scavengers: Addition of pyridine or triethylamine neutralizes HCl formed, improving yield and product stability.

- Anhydrous Conditions: Moisture exclusion is critical to prevent hydrolysis of sulfonyl chloride to sulfonic acid.

- Purification: Column chromatography under inert atmosphere or vacuum distillation is recommended to isolate pure product.

Research Findings and Practical Applications

While direct literature specifically on this compound is limited, analogous compounds such as 3-cyclobutoxy-2-methylpropane-1-sulfonyl chloride have been synthesized using the above methods with successful application in sulfonamide formation and further functionalization in pharmaceutical intermediates. The steric effects of the cyclopentyl ether group influence reactivity and selectivity in downstream reactions.

Q & A

Q. What are the recommended synthetic routes for 3-(Cyclopentyloxy)-2-methylpropane-1-sulfonyl chloride?

A common method involves the reaction of 3-(cyclopentyloxy)-2-methylpropanol with chlorosulfonic acid under controlled anhydrous conditions. The reaction typically proceeds in dichloromethane or another inert solvent at low temperatures (0–5°C) to minimize side reactions. Post-synthesis, the product is purified via vacuum distillation or recrystallization from non-polar solvents. Key challenges include controlling exothermicity during sulfonation and avoiding hydrolysis of the sulfonyl chloride group .

Q. How should researchers characterize this compound using spectroscopic methods?

- NMR : H NMR should confirm the cyclopentyloxy group (δ 1.5–2.0 ppm for cycloalkyl protons) and the methylpropane backbone (δ 1.2–1.4 ppm for methyl groups). C NMR will show the sulfonyl chloride carbon at ~55–60 ppm.

- IR : Strong S=O stretching vibrations near 1370 cm and 1190 cm confirm the sulfonyl chloride moiety.

- Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak matching the molecular weight (calculated as 252.75 g/mol for CHClOS).

Chromatographic purity (>95%) is validated via HPLC using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

- Temperature Control : Maintaining sub-10°C temperatures during sulfonation reduces decomposition.

- Solvent Selection : Anhydrous dichloromethane or toluene minimizes hydrolysis.

- Catalysis : Adding a catalytic amount of DMF (0.1–0.5 mol%) accelerates sulfonation.

- Workup : Quenching with ice-cold water followed by extraction with ethyl acetate improves isolation. Yield improvements from 60% to 85% have been reported under these conditions .

Q. What are the key challenges in analyzing the compound’s stability and purity?

- Hydrolysis Sensitivity : The sulfonyl chloride group hydrolyzes readily in humid environments, necessitating Karl Fischer titration to monitor moisture content during storage.

- Thermal Degradation : TGA analysis reveals decomposition above 80°C, requiring storage at 2–8°C under nitrogen.

- Chromatographic Artifacts : HPLC may show peaks corresponding to hydrolysis byproducts (e.g., sulfonic acid), which are mitigated by acidifying the mobile phase .

Q. How can researchers mitigate hydrolysis during kinetic studies or biological assays?

- Inert Atmosphere : Use Schlenk lines or gloveboxes for handling.

- Stabilized Solvents : Pre-dry solvents over molecular sieves and add stabilizers like triethylamine (1–2% v/v).

- Buffered Media : For biological assays, maintain pH < 7.0 to slow hydrolysis. LC-MS monitoring is advised to confirm compound integrity .

Q. What advanced applications exist for this compound in medicinal chemistry?

- Proteomics : Acts as a sulfonating agent to modify lysine residues in proteins, enabling structural studies via mass spectrometry .

- Drug Discovery : Serves as an intermediate for synthesizing sulfonamide-based inhibitors (e.g., targeting carbonic anhydrase or protease enzymes). Reactivity with amines is leveraged in combinatorial libraries .

Data Contradictions and Resolution

- Purity Discrepancies : Commercial batches may report >98% purity via HPLC but show lower yields in synthetic applications. This discrepancy arises from trace moisture or residual solvents, resolved by rigorous drying (e.g., azeotropic distillation with toluene) .

- Reactivity Variability : Divergent reactivity with primary vs. secondary amines (e.g., faster kinetics with primary amines) requires adjusting stoichiometry and reaction times in derivatization protocols .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.